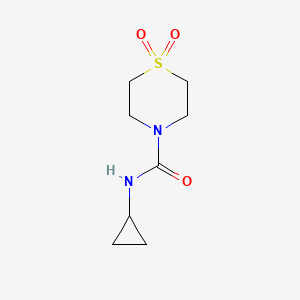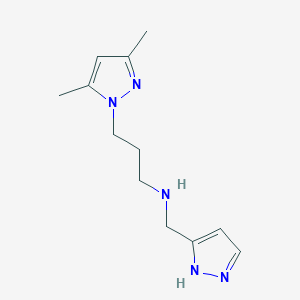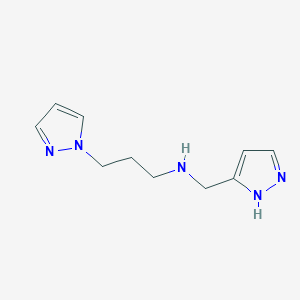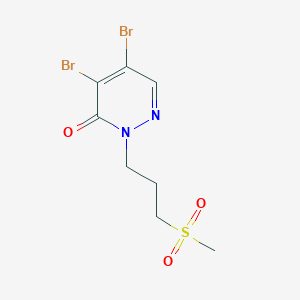
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of cytokines involved in the immune response.
Mécanisme D'action
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, a protein kinase that plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide reduces the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). These cytokines are involved in the activation and proliferation of T cells, which play a central role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to have multiple biochemical and physiological effects in animal and human studies. In preclinical studies, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to reduce inflammation, joint damage, and bone erosion in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been shown to reduce disease activity, improve clinical symptoms, and increase the quality of life in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3 inhibition. However, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide also has limitations, including its complex synthesis process, high cost, and potential toxicity in high doses.
Orientations Futures
For research include the development of new synthetic methods for N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties, the exploration of its potential for combination therapy with other immunomodulatory agents, and the identification of biomarkers for patient selection and monitoring. Additionally, further research is needed to explore the potential long-term side effects of N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide and to develop strategies to minimize these effects.
Méthodes De Synthèse
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the preparation of 2-aminothiazole, which is then reacted with a series of reagents to form the final product. The synthesis of N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has demonstrated significant improvement in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c11-8(9-7-1-2-7)10-3-5-14(12,13)6-4-10/h7H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBZTSKQULDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)
![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)

![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)

![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)